molecular formula C9H6N2O2S B3164821 5-Pyrimidin-5-ylthiophene-2-carboxylic acid CAS No. 893738-11-9

5-Pyrimidin-5-ylthiophene-2-carboxylic acid

Cat. No.: B3164821
CAS No.: 893738-11-9
M. Wt: 206.22 g/mol
InChI Key: YCKZJFVCMNJVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidin-5-ylthiophene-2-carboxylic acid: is a heterocyclic organic compound that belongs to the family of pyrimidine derivatives. It is characterized by the presence of a pyrimidine ring fused with a thiophene ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid typically involves the reaction of pyrimidine derivatives with thiophene carboxylic acids under specific conditions. One common method includes the use of amidinium salts and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol . The reaction is carried out in the presence of a suitable solvent and under controlled temperature and pressure conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Pyrimidin-5-ylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or thiophene rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Pyrimidin-5-ylthiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anti-inflammatory, antibacterial, and antiviral properties. Researchers are exploring its use in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and organic semiconductors. Its unique structure makes it suitable for applications in electronic devices and materials science .

Mechanism of Action

The mechanism of action of 5-Pyrimidin-5-ylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by inhibiting the activity of certain enzymes or receptors. For example, its anti-inflammatory properties may be attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines . The compound’s molecular structure allows it to bind to specific targets, thereby modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

    2-Thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group.

    5-Pyrimidinecarboxylic acid: A pyrimidine derivative with a carboxylic acid group.

Comparison: 5-Pyrimidin-5-ylthiophene-2-carboxylic acid is unique due to the presence of both pyrimidine and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties compared to compounds with only one of these rings. For instance, the combination of pyrimidine and thiophene rings may enhance the compound’s ability to interact with multiple biological targets, thereby increasing its potential therapeutic applications .

Properties

IUPAC Name

5-pyrimidin-5-ylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-2-1-7(14-8)6-3-10-5-11-4-6/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKZJFVCMNJVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Pyrimidin-5-ylthiophene-2-carboxylic acid
Reactant of Route 6
5-Pyrimidin-5-ylthiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.